molecular formula C17H26N4O3 B5591164 N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5591164
M. Wt: 334.4 g/mol
InChI Key: LQNMKBIZGGKQIT-QGOAFFKASA-N
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Description

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a piperazine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves a multi-step process. One common method includes the condensation of 3,5-dimethoxybenzaldehyde with 4-methylpiperazine, followed by the addition of a propanamide group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)butanamide
  • N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)pentanamide

Uniqueness

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide stands out due to its specific structural features, such as the presence of both a dimethoxyphenyl group and a piperazine ring

Properties

IUPAC Name

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20-6-8-21(9-7-20)5-4-17(22)19-18-13-14-10-15(23-2)12-16(11-14)24-3/h10-13H,4-9H2,1-3H3,(H,19,22)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNMKBIZGGKQIT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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